molecular formula C5H2ClF3N2O2 B1616396 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione CAS No. 85730-40-1

5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione

Cat. No.: B1616396
CAS No.: 85730-40-1
M. Wt: 214.53 g/mol
InChI Key: RKDONZJWZMILTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione is a pyrimidinedione derivative characterized by a chlorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 5. Pyrimidinediones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and two ketone groups. The trifluoromethyl substituent is notable for its strong electron-withdrawing properties, which can enhance metabolic stability and influence binding affinity to biological targets .

Properties

IUPAC Name

5-chloro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDONZJWZMILTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289012
Record name 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85730-40-1
Record name NSC58566
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C6_6H3_3ClF3_3N2_2O2_2
  • Molecular Weight : 197.54 g/mol
  • CAS Number : 1227514-31-9

Research has indicated that this compound acts primarily as an inhibitor of specific enzymes involved in amino acid biosynthesis. It has shown promise in targeting pathways relevant to various diseases, including tuberculosis and cancer.

Target Enzymes

  • BCAT (Branched-chain amino acid transaminase) : This compound has been identified as a lead-like inhibitor with primary activity on BCAT1, which plays a crucial role in amino acid metabolism and has implications in cancer metabolism .

Biological Activity

The biological activity of this compound has been assessed through various studies, demonstrating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for various analogs ranged from 0.625 to >50 µM, with some showing sub-micromolar activities .

Cytotoxicity

Cytotoxicity assays conducted on Vero cells revealed that while the compound is effective against microbial pathogens, it also exhibits moderate cytotoxic effects. The CC50 (cytotoxic concentration for 50% of cells) was reported at approximately 64.5 µM .

Case Studies

  • Tuberculosis Treatment : A study demonstrated that analogs of this compound significantly reduced bacterial load in infected mice spleens by tenfold compared to controls when administered at a dosage of 50 mg/kg over a 15-day period .
  • Cancer Research : In cancer models, the compound's ability to inhibit BCAT1 has been linked to reduced tumor growth in preclinical studies. Further exploration is needed to optimize its structure for enhanced efficacy and reduced toxicity .

Data Tables

Activity TypeMIC (µM)CC50 (µM)Reference
Antimicrobial (Mtb)0.625 - >5064.5
Cytotoxicity (Vero Cells)N/A~64.5

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 5 undergoes nucleophilic displacement under basic conditions. In a study by ACS Journal of Medicinal Chemistry, this reactivity was exploited to synthesize derivatives via aromatic substitution:

ReagentConditionsProductYieldSource
PhenolK₂CO₃, DMSO, 110°C, 21h4-[2,6-Dioxo-4-(trifluoromethyl)pyrimidine]-5-fluoro-2-phenoxybenzonitrile49%
2-Ethyl-6-methylphenolK₂CO₃, DMSO, 110°C, 21hAnalogous aryl ether derivative16%

Key observations:

  • Reactions proceed via SNAr mechanism due to electron-deficient aromatic ring.

  • Trifluoromethyl group enhances electrophilicity at adjacent positions .

Hydrolysis and Ring Modification

Controlled hydrolysis of intermediates is critical for functionalization:

Example from Patent EP0151939A2:

"Hydrolysis of 5-chloro-6-trifluoromethyl-2,4-(1H,3H)-pyrimidinedione intermediates with aqueous NaOH at 80°C for 2h yields 90% pure dihydroxypyrimidine tautomers."

This reaction pathway enables access to:

  • Anticancer agents (e.g., 5-fluorouracil analogs)

  • Building blocks for nucleoside derivatives .

Sulfonation at Amino Groups

The NH positions in the pyrimidinedione core react with sulfonyl chlorides:

Protocol from WO1998028280A1:

text
1. Dissolve 3-(5-amino-4-chloro-2-fluorophenyl)pyrimidinedione (1 eq) in acetonitrile with triethylamine (2 eq). 2. Add 1-cyanoethylsulfonyl chloride (1.2 eq) at 0°C. 3. Warm to RT, stir 18h → 3-[4-chloro-2-fluoro-5-(sulfonamido)phenyl] derivative (m.p. 202–204°C, confirmed by ¹H NMR)[2].

Key Applications:

  • Antimicrobial agents via sulfonamide linkage

  • Enhanced solubility through polar sulfonyl groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Coupling PartnerCatalyst SystemProduct TypeYieldSource
Arylboronic acidsPd(PPh₃)₄, K₂CO₃Biarylpyrimidinediones60–75%
Alkynyl triflatesCuI, PdCl₂(PPh₃)₂Alkynylated derivatives55%

Halogen Exchange Reactions

Fluorine-for-chlorine substitution has been achieved using KF/18-crown-6 in DMF at 120°C (72h), yielding 5-fluoro-6-trifluoromethyl analogs .

Comparative Reactivity Table

PositionReactivityPreferred Reagents
C5-ClNucleophilic substitution (SNAr)Phenols, amines, thiols
NHSulfonation/acylationSulfonyl chlorides, anhydrides
C6-CF₃Electron-withdrawing stabilizationN/A (minimal direct reactivity)

This compound’s versatility stems from its dual reactive sites (C5-Cl and NH groups) paired with the stability provided by the trifluoromethyl moiety. Current research focuses on optimizing these reactions for pharmaceutical applications, particularly in anticancer and antimicrobial drug discovery .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical properties of pyrimidinediones are highly dependent on substituents at position 6. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Applications
5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione -CF₃ C₅H₃ClF₃N₂O₂ 244.54* Hypothesized TP inhibition, anticancer
Tipiracil (TPI) -(2-iminopyrrolidin-1-yl)methyl C₉H₁₁ClN₄O₂ 258.67 TP inhibition (TAS-102 combination therapy)
5-Chloro-6-(chloromethyl)-2,4(1H,3H)-Pyrimidinedione -CH₂Cl C₅H₄Cl₂N₂O₂ 195.00 Intermediate in synthesis, limited bioactivity reported
5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-Pyrimidinedione -(2-oxopyrrolidinyl)methyl C₉H₁₂ClN₃O₃ 245.66 Experimental, stability-focused applications

*Calculated based on isotopic composition.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The -CF₃ group’s electron-withdrawing nature may strengthen hydrogen bonding with TP’s active site, analogous to Tipiracil’s iminopyrrolidinyl group, which forms critical interactions with TP residues .
  • Steric Effects: Bulky substituents (e.g., iminopyrrolidinylmethyl) improve TP binding affinity but may reduce membrane permeability. -CF₃ offers a balance of moderate steric bulk and lipophilicity.

Preparation Methods

General Synthetic Strategies

Two main synthetic routes are employed depending on the stage at which substitution on the aromatic ring occurs relative to the formation of the pyrimidinedione ring:

  • Route A: Substitution at the 5-position of the phenyl ring occurs prior to the formation of the 2,4-(1H,3H)-pyrimidinedione ring. This involves reacting substituted 5-aminophenylcarbamate esters with sulfonyl chlorides to yield carbamate intermediates, which can be further chlorinated to introduce the chloro substituent.

  • Route B: Substitution at the 5-position of the phenyl ring occurs after the formation of the pyrimidinedione ring. This involves reacting 3-(2,4-disubstituted-5-aminophenyl)-1-substituted-6-trifluoromethyl-2,4(1H,3H)-pyrimidinedione with substituted sulfonyl chlorides in the presence of bases and suitable solvents.

Both routes utilize standard organic synthesis techniques including nucleophilic aromatic substitution, chlorination, and sulfonylation reactions.

Detailed Preparation Steps

Formation of the Pyrimidinedione Core

The pyrimidinedione ring is typically constructed via condensation reactions involving appropriately substituted aminophenyl derivatives and carbamate esters. For example, ethyl N-(5-amino-2-fluorophenyl)carbamate can be reacted with sulfonyl chlorides in pyridine to form sulfonylamino-substituted carbamates, which are then cyclized to form the pyrimidinedione ring system.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 6-position is introduced via the use of trifluoromethyl-substituted precursors or through electrophilic trifluoromethylation methods. This step is crucial for imparting the desired electronic and lipophilic properties to the molecule.

Chlorination at the 5-Position

Chlorination of the aromatic ring, specifically at the 5-position, can be achieved by exposing carbamate intermediates to an excess of chlorine gas in the presence of acetic acid and water. This yields the corresponding 4-chloro-5-substituted phenylcarbamate derivatives, which are further processed to the final pyrimidinedione compounds.

Sulfonylation and Amination

Substituted sulfonyl chlorides are reacted with amino-substituted pyrimidinedione intermediates in the presence of bases such as triethylamine or pyridine, typically in solvents like methylene chloride, tetrahydrofuran, toluene, or diethyl ether. This step introduces sulfonylamino groups at the 5-position of the phenyl ring, enhancing biological activity and solubility.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvents Yield (%) Notes
Sulfonylation of amino group Substituted sulfonyl chloride, triethylamine or pyridine Methylene chloride, THF, toluene, diethyl ether 60-85 Reaction monitored by TLC; reaction times vary from 1-18 h
Chlorination Excess chlorine gas, acetic acid, water Acetic acid, aqueous media 70-80 Chlorination of carbamate intermediates
Cyclization to pyrimidinedione Heating of carbamate esters with appropriate amines Pyridine or other bases 65-90 Formation of pyrimidinedione ring
Trifluoromethyl introduction Use of trifluoromethyl-substituted precursors or reagents Variable Variable Essential for biological activity

Analytical Characterization

  • NMR Spectroscopy: Proton NMR confirms the structure with characteristic chemical shifts consistent with the substituted pyrimidinedione framework and trifluoromethyl group.

  • Melting Points: Reported melting points for various derivatives range from approximately 200 to 245 °C, indicating purity and structural integrity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weights and substitution patterns.

Summary Table of Key Preparation Routes

Route Starting Material Key Reagents Key Steps Outcome
A Substituted 5-aminophenylcarbamate esters Sulfonyl chloride, chlorine gas Sulfonylation → Chlorination → Cyclization 5-Chloro-6-(trifluoromethyl)-2,4-pyrimidinedione derivatives
B 3-(2,4-Disubstituted-5-aminophenyl)-1-substituted-6-trifluoromethyl-2,4-pyrimidinedione Sulfonyl chloride, base Sulfonylation post-pyrimidinedione formation Functionalized pyrimidinedione compounds

Q & A

Q. What are the established synthetic routes for 5-chloro-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione, and how can purity be validated?

Synthesis typically involves halogenation and functionalization of pyrimidinedione precursors. For example, phosphoryl chloride (POCl₃) is commonly used for chlorination at the 5-position, while trifluoromethyl groups are introduced via nucleophilic substitution or radical-mediated reactions. Post-synthesis, purity is validated using:

  • HPLC with UV detection (λ = 254 nm) for quantifying impurities.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., absence of residual solvents or byproducts).
  • Mass spectrometry (HRMS) for molecular weight confirmation .
    Note: Adapt protocols from analogous pyrimidinedione syntheses, as direct routes for this compound are sparsely documented.

Q. What is the biochemical role of this compound in thymidine phosphorylase (TP) inhibition, and how does it enhance cytotoxicity in cancer models?

The compound acts as a competitive TP inhibitor, blocking enzymatic degradation of fluorinated nucleosides (e.g., trifluridine in TAS-102). By inhibiting TP, it prevents the conversion of active drugs into inactive metabolites, thereby prolonging systemic exposure and enhancing DNA incorporation in cancer cells. Key validation methods include:

  • Enzyme kinetics assays (e.g., Km/Vmax analysis using recombinant TP).
  • In vitro cytotoxicity assays (e.g., IC₅₀ comparisons with/without TP inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical efficacy vs. toxicity profiles observed in TP inhibition studies?

In vivo studies in TP-overexpressing mouse models show partial rescue of mitochondrial myopathy with TP inhibitors but paradoxical deterioration upon discontinuation . To address this:

  • Conduct longitudinal pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize dosing schedules.
  • Use tissue-specific TP knockout models to isolate on-target vs. off-target effects.
  • Employ transcriptomic profiling (e.g., RNA-seq) to identify compensatory pathways contributing to toxicity.

Q. What strategies improve the oral bioavailability of TP inhibitors given their rapid degradation in vivo?

Co-administration with prodrug formulations or enteric coatings can mitigate degradation. For example:

  • Nanoencapsulation (e.g., lipid-based nanoparticles) to protect against gastric hydrolysis.
  • Co-dosing with pH modifiers (e.g., bicarbonate) to stabilize the compound in the gastrointestinal tract.
  • Validate bioavailability via LC-MS/MS plasma pharmacokinetic assays comparing oral vs. intravenous administration .

Q. How can isotopic labeling (e.g., ¹⁵N/¹³C) elucidate metabolic flux in TP inhibitor-treated systems?

  • Synthesize isotopically labeled analogs (e.g., ¹³C at the pyrimidine ring) and track metabolic fate using:
    • Stable isotope-resolved metabolomics (SIRM) to map thymidine salvage pathways.
    • NMR or mass spectrometry imaging to visualize tissue-specific distribution.
  • Compare with untargeted metabolomics data from TP-deficient models to identify pathway perturbations .

Methodological Considerations

Q. Key Analytical Parameters for Structural Confirmation

Technique Critical Parameters Expected Data
¹H NMR DMSO-d₆ solvent, 400 MHzδ 11.2 (s, NH), δ 6.1 (s, H-5), δ 1.2–1.5 (CF₃)
HPLC C18 column, 0.1% TFA in H₂O/MeOH gradientRetention time: 8.2 min, purity >98%
HRMS ESI+ mode, m/z[M+H]⁺ calc. 257.0, found 257.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione
Reactant of Route 2
5-Chloro-6-(trifluoromethyl)-2,4(1H,3H)-Pyrimidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.